molecular formula C21H18 B371628 2-[(E)-4-Methylstyryl]biphenyl

2-[(E)-4-Methylstyryl]biphenyl

Cat. No.: B371628
M. Wt: 270.4g/mol
InChI Key: WBPMNMGYDPGXAS-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-4-Methylstyryl]biphenyl is an organic compound based on the biphenyl scaffold, a structure widely recognized in medicinal and materials chemistry for its versatility and utility . The biphenyl core, consisting of two connected phenyl rings, is a fundamental building block in the synthesis of various advanced materials and biologically active molecules . Biphenyl derivatives, particularly those with extended conjugated systems like the styryl group found in this compound, are of significant interest in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials . In pharmaceutical research, substituted biphenyls frequently serve as key intermediates in the design and synthesis of potential therapeutics, including non-steroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients (APIs) . The specific stereochemistry (E-configuration) and the 4-methylstyryl substitution on the biphenyl core are designed to influence the compound's electronic properties, binding affinity, and overall pharmacokinetic profile, making it a valuable scaffold for further chemical exploration and development . This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H18

Molecular Weight

270.4g/mol

IUPAC Name

1-methyl-4-[(E)-2-(2-phenylphenyl)ethenyl]benzene

InChI

InChI=1S/C21H18/c1-17-11-13-18(14-12-17)15-16-20-9-5-6-10-21(20)19-7-3-2-4-8-19/h2-16H,1H3/b16-15+

InChI Key

WBPMNMGYDPGXAS-FOCLMDBBSA-N

SMILES

CC1=CC=C(C=C1)C=CC2=CC=CC=C2C3=CC=CC=C3

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Strategic Synthetic Methodologies and Chemical Transformations for 2 E 4 Methylstyryl Biphenyl

Advanced Precursor Synthesis for the Biphenyl (B1667301) and Stilbene (B7821643) Moieties

The successful construction of 2-[(E)-4-Methylstyryl]biphenyl is predicated on the availability of suitably functionalized precursors for both the biphenyl and the styryl fragments. Advanced synthetic routes are required to prepare these key intermediates in good yields.

Synthesis of Ortho-Functionalized Biphenyl Precursors

The biphenyl core of the target molecule must be functionalized at the ortho position to enable the subsequent coupling reaction. Common precursors include 2-halobiphenyls, 2-biphenylcarboxaldehyde, and 2-methylbiphenyl (B165360) derivatives that can be converted into phosphonium (B103445) salts or phosphonates.

Suzuki-Miyaura Coupling for 2-Halobiphenyls: A prevalent method for creating the biphenyl structure is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. For instance, 2-bromobiphenyl (B48390) can be synthesized by coupling a 2-halogenated phenylboronic acid with a halobenzene. The synthesis of 2-diphenylphosphinoyl-2'-halo biphenyls via this method has been explored, showcasing the coupling of 2-bromophenyl-diphenylphosphine oxide with 2-halogenated phenylboronic acids. While this specific product is a phosphine (B1218219) oxide, the underlying Suzuki-Miyaura methodology is broadly applicable for generating ortho-functionalized biphenyls. A general synthesis of 4-biphenylcarboxaldehyde also employs a Suzuki coupling between 4-bromobenzaldehyde (B125591) and benzeneboronic acid, demonstrating the versatility of this reaction for creating functionalized biphenyls. orgsyn.org

Synthesis of 2-Biphenylcarboxaldehyde: This key precursor can be prepared via the Suzuki cross-coupling reaction between phenyl boronic acid and 2-bromobenzaldehyde. It serves as a crucial electrophile in olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions.

Synthesis of Biphenyl-based Phosphonates: For use in the Horner-Wadsworth-Emmons reaction, a phosphonate (B1237965) precursor is required. This can be prepared from a corresponding halide. For example, a 2-(halomethyl)biphenyl could be reacted with triethyl phosphite (B83602) in a Michaelis-Arbuzov reaction to yield diethyl (2-biphenylmethyl)phosphonate.

Preparation of Substituted (E)-Styryl Precursors

The other half of the molecule, the 4-methylstyryl unit, is typically derived from commercially available or readily synthesized precursors like 4-methylstyrene (B72717) or 4-methylbenzaldehyde.

4-Methylstyrene: Also known as 4-vinyltoluene, this compound is a key reactant for methods like the Heck reaction and olefin metathesis. It can be synthesized industrially by the alkylation of toluene (B28343) with ethylene (B1197577) to produce p-ethyltoluene, which is subsequently dehydrogenated. nih.gov For laboratory scale, it is commercially available. chemicalbook.com

4-Methylbenzyl Phosphonium Salts and Phosphonates: For Wittig and Horner-Wadsworth-Emmons reactions, precursors are typically derived from 4-methylbenzyl halides. Reaction of 4-methylbenzyl bromide with triphenylphosphine (B44618) would yield 4-methylbenzyltriphenylphosphonium bromide. Similarly, reacting 4-methylbenzyl bromide with triethyl phosphite would produce diethyl (4-methylbenzyl)phosphonate, a key reagent for the Horner-Wadsworth-Emmons reaction. alfa-chemistry.com

Catalytic Cross-Coupling Reactions for the Formation of the Stilbene Linkage in "this compound"

The central challenge in synthesizing this compound is the stereoselective formation of the trans-double bond. Several powerful catalytic methods are available for this transformation.

Heck Reaction and its Stereoselective Variants

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. conicet.gov.ar It is a powerful tool for synthesizing substituted alkenes with a strong preference for the (E)-isomer, making it highly suitable for the synthesis of the target compound. rsc.org

A plausible route to this compound involves the coupling of a 2-halobiphenyl, such as 2-bromobiphenyl, with 4-methylstyrene. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) and a base (e.g., Et₃N, NaOAc). conicet.gov.arorgchemres.org The choice of ligands, such as phosphines, can influence catalyst activity and selectivity. sci-hub.se Research on the Heck reaction of aryl halides with styrene (B11656) derivatives shows that high yields of the (E)-stilbene product can be achieved. sci-hub.seresearchgate.net

Catalyst SystemAryl HalideOlefinBaseSolventYield (%)Ref
Pd(OAc)₂ / PPh₃IodobenzeneStyreneK₂CO₃MethanolHigh conicet.gov.ar
Pd(OAc)₂ / BisimidazoliumAryl BromidesStyreneNaOtBuDMF56-89 orgchemres.org
Pd(OAc)₂ / NHC ligand4-BromotolueneStyreneNaOtBuDMF85 sci-hub.se
Pd(OAc)₂ / Ligand-free4-IodoanisoleStyreneDIPEAscCO₂/THF/MeOH>90 wikipedia.org

This table presents data for analogous Heck reactions to illustrate typical conditions and outcomes.

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Methodologies for (E)-Selectivity

Olefination reactions provide an alternative and robust strategy for forming the stilbene double bond. The Horner-Wadsworth-Emmons (HWE) reaction, in particular, is renowned for its high (E)-selectivity. chemdad.commasterorganicchemistry.com

Wittig Reaction: This reaction involves the coupling of a phosphonium ylide with an aldehyde or ketone. scbt.com For the target molecule, two disconnection approaches are possible:

Reacting the ylide derived from (2-biphenylmethyl)triphenylphosphonium salt with 4-methylbenzaldehyde.

Reacting 2-biphenylcarboxaldehyde organic-chemistry.org with the ylide from (4-methylbenzyl)triphenylphosphonium bromide.

While the Wittig reaction is versatile, controlling the stereoselectivity to favor the (E)-isomer can sometimes be challenging, depending on the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. masterorganicchemistry.com It almost exclusively produces the (E)-alkene, making it a superior choice for this synthesis. alfa-chemistry.comchemdad.comslideshare.net The reaction involves deprotonation of a phosphonate ester with a base (e.g., NaH, KOtBu) to form a nucleophilic carbanion, which then reacts with an aldehyde. alfa-chemistry.comconicet.gov.ar The resulting dialkylphosphate byproduct is water-soluble, simplifying purification. orgsyn.org

A highly effective route would be the reaction of diethyl (4-methylbenzyl)phosphonate with 2-biphenylcarboxaldehyde in the presence of a base like sodium hydride in a solvent such as THF. alfa-chemistry.com Alternatively, diethyl (2-biphenylmethyl)phosphonate could be reacted with 4-methylbenzaldehyde. The synthesis of various (E)-stilbene derivatives has been successfully demonstrated using the HWE reaction with high yields and excellent stereoselectivity. orgsyn.org

PhosphonateAldehydeBaseSolventYield of (E)-isomer (%)Ref
Diethyl benzylphosphonateBenzaldehydeNaOH (aq)DichloromethaneHigh (Phase Transfer) conicet.gov.ar
Diethyl phosphonateBenzaldehyde derivativeNaHTHF99 orgsyn.org
Diethyl (2-oxopropyl)phosphonateAldehydeNaHToluene/THFN/A (reagent synth) orgsyn.org

This table showcases the effectiveness of the HWE reaction for (E)-alkene synthesis.

Advanced Palladium, Ruthenium, and Rhodium Catalysis in Olefin Metathesis Approaches

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by the scission and regeneration of carbon-carbon double bonds, catalyzed by metal complexes, most notably those of ruthenium. orgsyn.orgresearchgate.net Cross-metathesis (CM) between two different alkenes can be employed to synthesize stilbenes. acs.orgbeilstein-journals.orggoogleapis.com

For the synthesis of this compound, a potential cross-metathesis route would involve the reaction of 2-vinylbiphenyl with an excess of a partner olefin, or a reaction between 2-vinylbiphenyl and another styrene derivative. The development of highly active and selective catalysts, such as Grubbs' first, second, and third-generation catalysts, has greatly expanded the scope of this reaction. benthamdirect.com While ruthenium is the most common metal, rhodium has also been used in catalytic cycles for the synthesis of stilbenes through different mechanisms, such as the aerobic alkenylation of arenes.

Catalyst TypeReactant 1Reactant 2Key FeatureRef
Ruthenium (Grubbs' type)VinylsilanesStyreneHighly selective for (E)-silylstyrene acs.org
Ruthenium (Grubbs' type)Vinyl-substituted oligosiloxanesStyrenesGood yields and selectivities acs.org
Rhodium(I) catalyst4-arylbuta-2,3-dien-1-olsArylboronic acidsStereoselective for (Z)-stilbenes
Rhodium catalystArenesStyrenesOxidative arene alkenylation

This table summarizes various metathesis and related rhodium-catalyzed reactions for stilbene synthesis.

Novel Synthetic Pathways and Mechanistic Exploration of "this compound" Assembly

The construction of the “this compound” scaffold can be achieved through several established cross-coupling and olefination reactions. The primary challenge lies in the selective formation of the (E)-isomer. Key retrosynthetic disconnections suggest three main strategies: the Wittig reaction, the Heck reaction, and the Suzuki coupling.

A plausible Wittig reaction approach would involve the reaction of 2-biphenylcarboxaldehyde with a phosphorus ylide generated from 4-methylbenzylphosphonium bromide. organic-chemistry.orglumenlearning.commasterorganicchemistry.com The use of non-stabilized ylides in the Wittig reaction typically favors the formation of the (Z)-alkene, while stabilized ylides yield the (E)-alkene. organic-chemistry.org Since the 4-methylbenzyl group provides minimal stabilization to the adjacent carbanion, achieving high (E)-selectivity might require the use of the Schlosser modification, which involves the use of a strong base like phenyllithium (B1222949) at low temperatures to equilibrate the intermediate betaine (B1666868) to the more stable threo-isomer, leading to the (E)-alkene upon elimination. wikipedia.org

The Heck reaction presents another viable pathway, involving the palladium-catalyzed coupling of 2-halobiphenyl (e.g., 2-bromobiphenyl or 2-iodobiphenyl) with 4-methylstyrene. vedantu.com This reaction is well-known for its high trans-selectivity in the synthesis of disubstituted alkenes. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired stilbene derivative.

A third approach is the Suzuki coupling , which would utilize a palladium catalyst to couple an organoboron reagent with an organic halide. gre.ac.ukorganic-chemistry.orglibretexts.org For the synthesis of “this compound”, this could involve the reaction of 2-bromobiphenyl with (E)-2-(4-methylphenyl)vinylboronic acid or its corresponding pinacol (B44631) ester. The stereochemistry of the vinylboronic acid is typically retained throughout the reaction, making this a reliable method for obtaining the (E)-isomer.

Synthetic Method Reactant 1 Reactant 2 Key Reagents/Catalyst Anticipated Selectivity
Wittig Reaction2-Biphenylcarboxaldehyde4-Methylbenzyltriphenylphosphonium bromideStrong base (e.g., n-BuLi)(Z)-selective, (E) with modification
Heck Reaction2-Bromobiphenyl4-MethylstyrenePd catalyst (e.g., Pd(OAc)2), baseHigh (E)-selectivity
Suzuki Coupling2-Bromobiphenyl(E)-2-(4-methylphenyl)vinylboronic acidPd catalyst (e.g., Pd(PPh3)4), baseRetention of (E)-geometry

While direct photochemical synthesis of stilbenes is less common than transition metal-catalyzed methods, photoinduced processes can play a significant role in their chemistry. The primary photochemical reaction of stilbenes is E/Z isomerization. Upon irradiation, both isomers can be interconverted, often leading to a photostationary state.

A significant photoinduced transformation for stilbene derivatives is the Mallory reaction, which involves the oxidative photocyclization of a stilbene to a phenanthrene (B1679779). mdpi.comchim.itd-nb.info For “this compound”, irradiation in the presence of an oxidizing agent like iodine and oxygen would first lead to the (Z)-isomer. mdpi.com The (Z)-isomer can then undergo a 6π-electrocyclization to form a dihydrophenanthrene intermediate, which is subsequently oxidized to yield a substituted phenanthrene. mdpi.comd-nb.info Specifically, cyclization of “this compound” would be expected to form 2-methylphenanthrene. The photocyclization of 2-vinylbiphenyls to dihydrophenanthrenes is also a known process. researchgate.net

Visible-light-mediated syntheses of stilbene derivatives have also been developed, often employing photoredox catalysis. These methods can offer milder reaction conditions compared to traditional thermal approaches.

Flow chemistry offers several advantages for the synthesis of stilbenes, including improved control over reaction parameters, enhanced safety, and potential for scalability. Continuous flow reactors are particularly well-suited for photochemical reactions, as they allow for uniform irradiation of the reaction mixture, overcoming the limitations of light penetration in larger batch reactors. d-nb.info

The synthesis of unsymmetrical stilbenes has been successfully demonstrated using tandem flow processes. mdpi.com For instance, a Heck reaction could be performed in a flow reactor by continuously pumping solutions of 2-halobiphenyl, 4-methylstyrene, a palladium catalyst, and a base through a heated reaction coil. This setup allows for precise control of residence time and temperature, which can optimize yield and selectivity.

Furthermore, photochemical transformations like the Mallory cyclization can be efficiently performed in flow. A solution of “this compound” and an oxidant can be passed through a UV-transparent capillary wrapped around a UV lamp, allowing for scalable production of the corresponding phenanthrene derivative. d-nb.info

Parameter Batch Synthesis Flow Synthesis
Heat Transfer Often inefficient and non-uniformHighly efficient and uniform
Mass Transfer Limited by stirring speedEnhanced due to small channel dimensions
Safety Higher risk with exotherms and hazardous reagentsImproved due to small reaction volumes
Scalability Often problematic, especially for photoreactionsMore straightforward scale-up
Reproducibility Can be variableGenerally high

Photochemical and Photoinduced Synthesis Routes

Post-Synthetic Functionalization and Derivatization Strategies for the "this compound" Scaffold

The “this compound” scaffold possesses multiple sites for further chemical modification, including the two aromatic rings and the stilbene double bond.

Electrophilic aromatic substitution on the biphenyl moiety of “this compound” is expected to be directed by the styryl substituent and the other phenyl ring. The styryl group is an activating, ortho-, para-directing group. Therefore, electrophilic attack on the styryl-substituted ring would likely occur at the positions ortho and para to the styryl group. The other phenyl ring would be activated at its ortho and para positions. Predicting the precise regioselectivity between the two rings and their various positions can be complex and would likely result in a mixture of products without a strongly directing group present.

For achieving regioselectivity, directed ortho-metalation strategies could be employed if a suitable directing group is introduced onto one of the aromatic rings.

Regioselective halogenation and nitration are common functionalization reactions. scirp.orgnumberanalytics.comnumberanalytics.comrsc.orgscirp.org For example, nitration using a mixture of nitric and sulfuric acid would likely yield a mixture of nitro-substituted isomers. To achieve higher regioselectivity, milder or catalyst-controlled methods might be necessary. nsf.govnih.gov

Reaction Reagents Potential Functionalization Site Expected Directing Influence
NitrationHNO₃ / H₂SO₄Biphenyl and Styryl RingsOrtho/Para to activating groups
BrominationBr₂ / FeBr₃Biphenyl and Styryl RingsOrtho/Para to activating groups

The stilbene double bond is a key site for a variety of chemical transformations.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids (e.g., m-CPBA) or through catalytic methods. acsgcipr.orgnih.govnih.gov This introduces a reactive three-membered ring that can be opened by various nucleophiles to install two new functional groups in an anti-fashion.

Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (often in catalytic amounts with a co-oxidant like NMO) or cold, dilute potassium permanganate. organic-chemistry.orglibretexts.orglibretexts.orgmasterorganicchemistry.com This reaction produces a vicinal diol, which can be a precursor for further transformations.

Cyclization: As previously mentioned, photochemical cyclization can convert the stilbene unit into a phenanthrene core structure. mdpi.comd-nb.info

These modifications of the double bond significantly increase the structural complexity and provide handles for further synthetic elaboration.

Transformation Reagents Product Functional Group Stereochemistry
Epoxidationm-CPBAEpoxideN/A
Syn-DihydroxylationOsO₄ (cat.), NMOVicinal DiolSyn
Anti-Dihydroxylation1. m-CPBA; 2. H₃O⁺Vicinal DiolAnti
Photocyclizationhv, I₂PhenanthreneAromatic

The functionalized derivatives of “this compound” can serve as building blocks for more complex molecular architectures. For example, introducing halogen atoms via regioselective halogenation provides handles for further cross-coupling reactions. A dihalogenated derivative could undergo subsequent Suzuki or Heck couplings to attach additional aryl or vinyl groups, leading to extended conjugated systems or complex 3D structures.

The diol derivatives obtained from dihydroxylation can be used to synthesize cyclic acetals or ketals, or they can be cleaved oxidatively to form dialdehydes, which can then participate in a variety of condensation or cyclization reactions.

By strategically applying a sequence of functionalization and coupling reactions, the relatively simple “this compound” scaffold can be elaborated into a wide array of complex molecules with potential applications in materials science and as pharmaceutical intermediates.

Theoretical and Computational Investigations of 2 E 4 Methylstyryl Biphenyl

Quantum Chemical Studies on Electronic Structure and Bonding Characteristics

Quantum chemical methods are fundamental to exploring the electronic makeup of a molecule. These calculations solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) for Ground State Geometries, Energetics, and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. For 2-[(E)-4-Methylstyryl]biphenyl, a DFT study would begin by optimizing the molecule's three-dimensional geometry to find its most stable (ground state) conformation. This involves adjusting bond lengths, bond angles, and dihedral angles until the configuration with the minimum energy is found.

Key outputs from a DFT calculation include:

Ground State Energy: The total electronic energy of the molecule in its most stable form.

Optimized Geometry: The precise bond lengths and angles at the minimum energy state.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and electronic excitation properties.

In this compound, the HOMO is expected to be delocalized across the electron-rich styryl and biphenyl (B1667301) π-systems, while the LUMO would also be distributed over these conjugated portions. The calculated energies of these orbitals provide insights into the molecule's potential as an electron donor or acceptor in chemical reactions.

Table 1: Illustrative DFT-Calculated Properties for a Styryl-Biphenyl System (Note: This data is representative and based on typical values for similar conjugated molecules, not from a specific study on this compound.)

PropertyIllustrative ValueSignificance
Ground State Energy -X HartreesBaseline energy for stability comparisons.
HOMO Energy -5.5 eVIndicates electron-donating capability.
LUMO Energy -1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 4.0 eVRelates to chemical stability and the energy of the lowest electronic transition.
Dipole Moment 0.8 DebyeMeasures the overall polarity of the molecule.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are generally more computationally expensive than DFT but can provide higher accuracy for electronic energies and properties, often referred to as "gold standard" benchmarks.

An ab initio study of this compound would be used to:

Refine Energetics: Obtain highly accurate values for the total energy and relative energies of different conformations.

Validate DFT Results: Compare results with those from DFT to assess the accuracy of the chosen functional.

Investigate Electron Correlation: Explicitly account for the correlated motions of electrons, which is crucial for accurately describing non-covalent interactions and excited states.

Conformational Analysis and Isomerism in "this compound"

The flexibility of this compound arises from rotation around single bonds, leading to different spatial arrangements or conformations.

Potential Energy Surface Mapping for Rotational Barriers and Interconversion

Conformational analysis involves studying the energy of the molecule as a function of its geometry. For this compound, a key conformational feature is the rotation around the single bond connecting the two phenyl rings of the biphenyl unit. Due to steric hindrance between the ortho-hydrogens (and in this case, the ortho-styryl group), biphenyl itself is not planar, adopting a twisted conformation.

A potential energy surface (PES) map can be generated by systematically rotating the C-C single bond of the biphenyl moiety and calculating the energy at each step. This reveals the energy barriers that must be overcome for the rings to rotate relative to each other. The presence of the bulky 4-methylstyryl group at the 2-position significantly increases the rotational barrier compared to unsubstituted biphenyl, making planar conformations highly unfavorable.

Table 2: Representative Rotational Energy Barriers for Substituted Biphenyls (Note: This table illustrates the expected effect of substitution on rotational barriers and is not specific to this compound.)

CompoundDihedral Angle (°)Relative Energy (kcal/mol)Barrier to Rotation (kcal/mol)
Biphenyl ~450 (Minimum)~2
0/180 (Planar)~2
90~1.5
2-Methylbiphenyl (B165360) ~600 (Minimum)> 7
0/180 (Planar)> 7
2-Styrylbiphenyl (Hypothetical) > 600 (Minimum)Likely > 10
0/180 (Planar)Likely > 10

Computational Modeling of (E)/(Z) Photoisomerization and Thermal Back-Isomerization

The styryl portion of the molecule contains a carbon-carbon double bond, allowing for (E) and (Z) isomerism. The interconversion between these isomers can often be triggered by light (photoisomerization) or heat (thermal isomerization). In molecules like stilbene (B7821643) (a simpler styrylbenzene), UV light irradiation excites the molecule from the ground state to an excited state, where rotation around the double bond becomes possible, leading to isomerization.

Computational modeling can simulate this process by:

Calculating Excited States: Using methods like Time-Dependent DFT (TD-DFT) to determine the energies of electronic excited states.

Mapping Excited-State Potential Energy Surfaces: Exploring how the energy of the excited molecule changes as the double bond twists. This helps identify the pathway and energy barriers for photoisomerization.

Modeling Thermal Isomerization: Simulating the ground-state potential energy surface to find the high-energy transition state required for the (Z) to (E) thermal back-isomerization. This process typically has a much higher energy barrier than photoisomerization.

For this compound, the (E)-isomer is expected to be the more thermodynamically stable form due to reduced steric clash.

Prediction of Spectroscopic Signatures and Electronic Excitations

Computational methods can predict various spectroscopic properties, which can be used to interpret experimental data. For this compound, key predictable spectra include:

UV-Vis Absorption Spectrum: TD-DFT calculations can predict the electronic transitions of the molecule. The extensive π-conjugation in this compound would lead to strong absorption in the UV region. The calculations yield the absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption peak.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretches, bends, and torsions. The calculated spectrum can be compared with experimental FT-IR and FT-Raman spectra to confirm the structure and identify characteristic functional groups.

Based on a comprehensive search of available scientific literature, there is currently no specific research data or theoretical investigations published for the compound "this compound." The requested detailed analysis, including Time-Dependent DFT (TD-DFT) for excited state properties, computational prediction of vibrational modes and NMR chemical shifts, and molecular dynamics simulations, has not been documented in accessible scholarly articles or databases.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified subsections. The absence of primary or secondary research on this particular chemical compound prevents the creation of an authoritative and informative piece as outlined.

Chemical Reactivity and Mechanistic Studies of 2 E 4 Methylstyryl Biphenyl

Photochemistry and Photoreactivity of "2-[(E)-4-Methylstyryl]biphenyl"

The photochemical behavior of stilbene (B7821643) and its derivatives has been a subject of extensive research. For "this compound," a stilbene analogue, its photoreactivity is largely dictated by the interplay of its constituent aromatic rings and the central ethylenic bridge. Upon absorption of light, this molecule can undergo several photophysical and photochemical processes.

Detailed Mechanisms of Photoisomerization and Photodimerization

The photochemistry of 2-styrylbiphenyls, the class of compounds to which "this compound" belongs, is characterized by a dominant intramolecular photocyclization reaction, a form of photoisomerization, rather than intermolecular photodimerization. researchgate.netrsc.org

Photoisomerization (Intramolecular Photocyclization):

The primary photoisomerization pathway for 2-styrylbiphenyl derivatives upon irradiation is a non-oxidative cyclization to form 9-aryl-9,10-dihydrophenanthrenes. researchgate.net This process is highly dependent on the ground-state conformation of the molecule, which exists as a mixture of syn and anti conformers. The syn conformer, where the vinyl group is oriented towards the unsubstituted phenyl ring, is the reactive species in this transformation. researchgate.net

The detailed mechanism can be outlined as follows:

Photoexcitation: The molecule absorbs a photon, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), reaching the first excited singlet state (S₁).

Conformational Prerequisite: The photocyclization proceeds exclusively from the syn-conformer of the molecule. researchgate.net The anti-conformer, where the vinyl group is pointed away from the other phenyl ring, is non-reactive in terms of cyclization and instead may exhibit fluorescence or undergo intersystem crossing to the triplet state. researchgate.net

Cyclization from the S₁ State: From the S₁ state of the syn-conformer, a conrotatory cyclization occurs, forming a transient 9-aryl-8a,9-dihydrophenanthrene derivative. This step is believed to be a concerted process. researchgate.net

Sigmatropic Hydrogen Shift: The initially formed dihydrophenanthrene intermediate is unstable and rapidly undergoes a thermal, suprafacial researchgate.netnih.gov sigmatropic hydrogen shift to yield the more stable 9-aryl-9,10-dihydrophenanthrene as the final product. researchgate.net

This conformer-specific photochemistry is a key feature of 2-vinylbiphenyl systems. researchgate.net The efficiency of this photocyclization can be high for the syn rotamers, which are often non-fluorescent due to this rapid and efficient cyclization pathway. researchgate.net

Table 1: Mechanistic Steps in the Photoisomerization of 2-Styrylbiphenyl Derivatives

StepDescriptionIntermediate/Transition State
1 Absorption of UV light leads to the S₁ excited state.S₀ → S₁
2 Reaction proceeds from the syn-conformer.syn-2-styrylbiphenyl (S₁)
3 Conrotatory electrocyclization.9-aryl-8a,9-dihydrophenanthrene
4 researchgate.netnih.gov Suprafacial hydrogen shift.Transition state for H-shift
5 Formation of the final stable product.9-aryl-9,10-dihydrophenanthrene

Photodimerization:

Intermolecular photodimerization, such as a [2+2] cycloaddition to form a cyclobutane (B1203170) ring between two molecules, is a common photoreaction for many alkenes and stilbene derivatives. nsf.gov However, for 2-styrylbiphenyls, including presumably "this compound," the intramolecular photocyclization pathway is significantly more favorable. The literature on the photochemistry of 2-styrylbiphenyls does not provide evidence for significant intermolecular photodimerization. researchgate.netrsc.org The steric hindrance imposed by the biphenyl (B1667301) group and the efficient intramolecular reaction channel likely suppress the intermolecular reaction.

Fluorescence Quenching and Energy Transfer Pathways

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, brought about by a variety of molecular interactions with a quencher molecule. uzh.ch Energy transfer is one of the mechanisms by which quenching can occur.

Fluorescence Quenching:

Dynamic (or Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is diffusion-controlled. uzh.ch

Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.

The efficiency of quenching is typically described by the Stern-Volmer equation. uzh.ch For molecules containing a styryl group, photoisomerization can compete with fluorescence and influence the quenching process. mdpi.com Solvents themselves can also act as quenchers; for instance, water and alcohols have been shown to quench the fluorescence of organic fluorophores. rsc.org

Energy Transfer Pathways:

Energy transfer is the process by which an excited donor molecule transfers its excitation energy to an acceptor molecule. The two main short-range mechanisms for energy transfer are:

Förster Resonance Energy Transfer (FRET): This is a non-radiative dipole-dipole coupling mechanism. The efficiency of FRET is strongly dependent on the distance between the donor and acceptor (proportional to 1/r⁶), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles.

Dexter Energy Transfer (or Electron Exchange): This is a short-range process that requires orbital overlap between the donor and acceptor, as it involves the simultaneous exchange of two electrons.

Detailed studies on the specific energy transfer pathways involving "this compound" as either a donor or an acceptor are not extensively documented in the available literature. Such studies would be crucial for applications in areas like organic light-emitting diodes (OLEDs) or fluorescent probes. The photophysical properties, including the potential for energy transfer, would be influenced by factors such as the solvent polarity and the presence of other chromophores. nih.govmdpi.com

Advanced Methodologies for Structural and Mechanistic Elucidation of 2 E 4 Methylstyryl Biphenyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure and Stereochemistry Determination

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like "2-[(E)-4-Methylstyryl]biphenyl." It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For a molecule like "this compound," COSY would show correlations between adjacent protons on the phenyl and biphenyl (B1667301) rings, as well as between the vinylic protons of the styryl group. This helps to establish the spin systems within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It is instrumental in assigning the ¹³C signals based on their attached protons. For instance, the chemical shift of a vinylic proton would be correlated with its directly attached vinylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. For "this compound," HMBC would show correlations between the vinylic protons and the carbons of the biphenyl and the 4-methylphenyl rings, confirming the connectivity of the styryl group to the biphenyl moiety.

A study on various stilbene (B7821643) derivatives demonstrated the use of 2D NMR techniques for complete signal assignments of ¹H and ¹³C NMR spectra. amazonaws.com

Representative ¹H and ¹³C NMR Data for Analogous Structures

Compound Proton (¹H) Chemical Shifts (ppm) Carbon (¹³C) Chemical Shifts (ppm)
4-Methylstilbene7.51 (d, 2H), 7.40 (d, 2H), 7.35 (t, 2H), 7.23 (t, 1H), 7.15 (s, 2H), 2.37 (s, 3H) nih.govchemicalbook.com137.6, 137.3, 134.6, 129.4, 128.7, 128.2, 127.6, 126.5, 21.2 nih.gov
Biphenyl7.60 (d, 4H), 7.44 (t, 4H), 7.34 (t, 2H)141.2, 128.8, 127.3, 127.2

Solid-State NMR for Understanding Supramolecular Architectures

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. It is particularly useful for studying supramolecular architectures, such as crystal packing and intermolecular interactions, which are not observable in solution-state NMR. For derivatives of "this compound," ssNMR could be used to probe the arrangement of molecules in the crystal lattice and to understand how substituents influence these packing arrangements. researchgate.net

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) for Reaction Monitoring and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) provides further structural information by analyzing the fragmentation patterns of a selected precursor ion.

For "this compound," HRMS would confirm its molecular formula. MS/MS experiments would involve selecting the molecular ion and inducing fragmentation. The resulting fragment ions would provide clues about the structure of the molecule. For example, cleavage of the bond between the biphenyl and styryl moieties would produce characteristic fragment ions corresponding to these two parts. The fragmentation pattern can also help to distinguish between different isomers.

While specific mass spectrometry data for "this compound" is limited, studies on related stilbene derivatives have established common fragmentation pathways. amazonaws.com

Expected Fragmentation Pattern for this compound

Precursor Ion (m/z) Expected Fragment Ions (m/z) Interpretation
[M]+•[M-CH₃]+Loss of a methyl radical from the 4-methylstyryl group.
[Biphenyl]+•Cleavage of the bond connecting the styryl group to the biphenyl ring.
[4-Methylstyrene]+•Cleavage of the bond connecting the biphenyl group to the styryl moiety.

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline molecule. It provides accurate measurements of bond lengths, bond angles, and torsion angles, as well as information about the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

A single crystal X-ray diffraction study of "this compound" would provide definitive proof of its structure. It would confirm the (E)-configuration of the double bond and reveal the dihedral angle between the two phenyl rings of the biphenyl moiety, which is a key conformational feature of biphenyl derivatives. acs.orgiucr.orgscivisionpub.comscispace.com The planarity or non-planarity of the molecule would also be determined. A study on phosphonate (B1237965) substituted 4,4′-bis(N-carbazolyl)biphenyl utilized single crystal X-ray analysis to demonstrate hydrogen bond interactions. rsc.org

Representative Crystallographic Data for Substituted Biphenyls

Compound Dihedral Angle between Phenyl Rings (°) Reference
2,2'-Difluorobiphenyl60 scivisionpub.com
2,2'-Dichlorobiphenyl74 scivisionpub.com
2,2'-Dibromobiphenyl75 scivisionpub.com

Co-crystallization Studies and Analysis of Host-Guest Interactions

Co-crystallization of "this compound" with other molecules (guests) can be used to study host-guest interactions. By analyzing the crystal structure of the co-crystal, it is possible to understand how the host molecule interacts with the guest through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These studies are crucial for the design of new materials with specific properties, such as molecular sensors or materials for non-linear optics.

Time-Resolved and Steady-State Electronic and Vibrational Spectroscopy for Probing Electronic Transitions and Dynamics

Time-Correlated Single Photon Counting (TCSPC) and Femtosecond Transient Absorption Spectroscopy for Excited State Dynamics

The fate of a molecule after absorbing light is determined by a series of ultrafast processes that occur on the femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescale. Techniques like Time-Correlated Single Photon Counting (TCSPC) and femtosecond transient absorption (fs-TA) spectroscopy are paramount for monitoring these events, providing a detailed picture of the excited-state landscape.

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the decay of fluorescence intensity over time, yielding the fluorescence lifetime of an excited state. horiba.com The lifetime is a crucial parameter as it reflects the rate of all de-excitation processes, both radiative (fluorescence) and non-radiative (e.g., internal conversion, intersystem crossing, and photoisomerization). For a molecule like this compound, TCSPC can reveal how structural modifications or changes in the solvent environment affect the stability of the first excited singlet state (S₁).

In stilbene and its derivatives, the primary non-radiative decay pathway from the S₁ state is the photoisomerization from the trans (E) to the cis (Z) form, which proceeds via a twisted intermediate. The efficiency of this process directly influences the fluorescence quantum yield and lifetime. For instance, studies on various substituted stilbenes have shown that electron-donating or -withdrawing groups can significantly alter the energy barrier to this twisting motion, thereby changing the excited-state lifetime. nih.govacs.org In the case of this compound, the bulky biphenyl group and the methyl group are expected to influence the excited-state potential energy surface.

Femtosecond Transient Absorption (fs-TA) Spectroscopy provides a more comprehensive view of the excited-state dynamics. This pump-probe technique allows for the direct observation of transient species, including the initially excited Franck-Condon state, vibrationally "hot" states, twisted intermediates, and even triplet states. researchgate.net By monitoring the absorption changes of these transient species over a broad spectral range with femtosecond time resolution, one can map out the entire relaxation pathway.

For a molecule analogous to this compound, such as trans-4,4'-diphenylstilbene, fs-TA studies have revealed complex dynamics involving vibrational cooling and conformational relaxation in the excited state. researchgate.net Upon photoexcitation, the molecule is promoted to the S₁ state, and the subsequent spectral evolution can be tracked. This includes the decay of the S₁ → Sₙ absorption and the potential rise of absorption features corresponding to the perpendicular intermediate (¹p*), which is a key transient in the photoisomerization process. researchgate.net The timescales of these spectral changes provide direct information on the rates of internal conversion, vibrational relaxation, and the isomerization process itself. researchgate.netnih.gov

Below is a hypothetical data table illustrating the kind of information that could be obtained for this compound based on studies of its analogues.

Analogue Compound Solvent Fluorescence Lifetime (τf) / ns Transient Species Observed (fs-TA) Characteristic Timescales (ps)
trans-StilbeneHexane~0.1S₁, ¹pS₁ decay: ~70 ps
4-MethylstilbeneHexane~0.15S₁, ¹pS₁ decay: ~60 ps
trans-4,4'-DiphenylstilbeneDioxane~1.2S₁, vibrationally hot S₁, planar S₁Vibrational cooling: ~10-20 ps; Conformational relaxation: ~50-100 ps

This table is illustrative and based on data for stilbene analogues. Specific values for this compound would require experimental measurement.

Raman and Infrared Spectroscopy for Vibrational Fingerprinting and Conformational Analysis

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which occurs at frequencies corresponding to its vibrational modes. mt.com For a molecule to be IR active, its dipole moment must change during the vibration. edinst.com

Raman Spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). mt.com The energy difference between the incident and scattered photons corresponds to the vibrational frequencies of the molecule. For a vibrational mode to be Raman active, the polarizability of the molecule must change during the vibration. edinst.com

IR and Raman spectroscopy are often complementary. For centrosymmetric molecules like trans-stilbene, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. While this compound is not centrosymmetric, the complementarity of the two techniques remains invaluable for a complete vibrational assignment.

For this compound, these techniques can be used for:

Structural Confirmation: The vibrational spectrum provides a unique fingerprint that can confirm the identity and purity of the synthesized compound.

Conformational Analysis: The presence of the biphenyl group introduces an additional rotational degree of freedom (the dihedral angle between the two phenyl rings). Low-frequency vibrational modes, often more prominent in the Raman spectrum, are particularly sensitive to such conformational changes. unige.ch By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to determine the preferred ground-state conformation. tandfonline.com

Probing Intermolecular Interactions: Changes in the vibrational frequencies, particularly those of the C-H and C=C bonds, can indicate the presence of intermolecular interactions, such as π-π stacking in the solid state or in aggregates.

The table below presents characteristic vibrational frequencies for key functional groups in stilbene and related aromatic compounds, which would be relevant for the analysis of this compound.

Vibrational Mode Typical Frequency Range (cm⁻¹) Technique Information Provided
C=C (ethylenic) stretch1620-1650Raman (strong), IR (variable)Information on the central double bond.
C=C (aromatic) stretch1580-1610, 1450-1500Raman, IRCharacteristic of the phenyl and biphenyl rings.
C-H (aromatic) stretch3000-3100Raman, IRCharacteristic of the aromatic C-H bonds.
C-H (methyl) stretch2850-2970Raman, IRCharacteristic of the methyl group.
C-H out-of-plane bend (trans)960-980IR (strong)Diagnostic for the trans configuration of the double bond.
Phenyl ring modes600-1200Raman, IRComplex modes sensitive to substitution patterns and conformation.
Low-frequency torsional modes< 300RamanSensitive to the conformation of the biphenyl moiety and the styryl group. unige.ch

This table provides typical frequency ranges for the indicated vibrational modes based on data from stilbene and substituted aromatic compounds. unige.chcapes.gov.br

By combining these advanced spectroscopic methodologies, a comprehensive understanding of the structure-property relationships in this compound and its derivatives can be achieved, from its ground-state conformation to the intricate pathways of its excited-state relaxation.

Academic Applications and Future Research Directions in 2 E 4 Methylstyryl Biphenyl Chemistry

Integration into Advanced Organic Materials Science

The combination of a photoresponsive stilbene (B7821643) core and a π-conjugated biphenyl (B1667301) system in 2-[(E)-4-methylstyryl]biphenyl suggests its utility in optoelectronic and responsive materials. The electronic properties can be finely tuned through chemical modification, making its derivatives attractive for a range of applications.

Design Principles for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) based on "this compound" Derivatives

The design of organic materials for OLEDs and OPVs hinges on the precise control of their electronic energy levels (HOMO and LUMO), charge transport characteristics, and photophysical properties. alfa-chemistry.comroyalsocietypublishing.org The this compound scaffold offers several strategic points for modification to optimize these parameters.

For OLED applications, derivatives of this compound could function as emissive materials, host materials, or charge-transporting layers. alfa-chemistry.com Biphenyl compounds are known for their wide bandgap and high triplet energy, making them suitable as host materials for phosphorescent emitters. alfa-chemistry.com The introduction of a stilbene unit could further enhance the material's charge-carrying capabilities. By attaching electron-donating or electron-withdrawing groups to the biphenyl or styryl rings, the emission color and efficiency can be tuned. For instance, incorporating donor-acceptor (D-A) structures is a common strategy to achieve tunable emission and high quantum yields. rsc.org

In the context of OPVs, the this compound framework could be functionalized to act as either a donor or a non-fullerene acceptor material. Stilbene derivatives have been explored as components of organic solar cells. researchgate.netgoogle.com The key design principle is to create a material with strong absorption in the solar spectrum and appropriate energy level alignment with the corresponding acceptor or donor material to facilitate efficient charge separation. researchgate.net For example, a bis-silicon-bridged stilbene derivative has been successfully used as a non-fullerene acceptor, achieving high power conversion efficiencies. researchgate.net

Parameter Design Strategy for this compound Derivatives Rationale Relevant Analogs
Emissive Layer (OLED) Introduction of donor/acceptor groups to create a push-pull system.To tune emission color and improve quantum efficiency. rsc.orgCarbazole-cyanostilbene derivatives. rsc.org
Host Material (OLED) Maintain a wide bandgap and high triplet energy.To facilitate efficient energy transfer to phosphorescent guest emitters. alfa-chemistry.com4,4'-bis(N-carbazolyl)biphenyl (CBP). kyushu-u.ac.jp
Hole Transport Layer (OLED) Functionalization with hole-transporting moieties like triarylamines.To enhance hole mobility and injection. royalsocietypublishing.orgBiphenyl-based enamines. royalsocietypublishing.orgresearchgate.net
Non-Fullerene Acceptor (OPV) Attaching strong electron-withdrawing groups (e.g., cyano, benzothiadiazole).To lower the LUMO energy level for efficient charge transfer from a polymer donor. researchgate.netBis-silicon-bridged stilbene acceptors. researchgate.net

Molecular Design of Fluorescent Probes and Sensors Incorporating the "this compound" Scaffold

The inherent fluorescence of the stilbene core makes this compound a promising platform for developing fluorescent probes and sensors. The design of such probes involves coupling the fluorophore to a recognition unit that selectively interacts with the target analyte. sioc-journal.cnnih.gov This interaction should induce a measurable change in the fluorescence properties, such as intensity, wavelength, or lifetime.

A key strategy is to design probes where the fluorescence is "turned on" or "turned off" upon binding to the analyte. For example, stilbenoid compounds have been designed as fluorescent probes for the detection of amyloid fibrils, which are associated with neurodegenerative diseases. The binding of the probe to the fibril restricts intramolecular rotation, leading to a significant enhancement of fluorescence emission. The biphenyl unit in this compound could be functionalized with specific binding groups (e.g., hydrogen bond donors/acceptors, charged moieties) to target a wide range of analytes, from metal ions to biomolecules. sioc-journal.cn

Analyte Proposed Design Feature on Biphenyl Scaffold Sensing Mechanism Reference Compound Class
Metal Ions Crown ether or aza-crown ether substituent.Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) quenching.Naphthalimide-based probes. sioc-journal.cn
Anions Urea or thiourea (B124793) groups.Anion binding via hydrogen bonding, leading to a change in the electronic properties of the fluorophore.Imidazolium-based stilbenes. utb.cz
Biomolecules (e.g., proteins) Specific peptide sequence or small molecule ligand.Binding-induced restriction of intramolecular rotation, leading to fluorescence enhancement.Stilbenoids for amyloid fibrils.
pH Ionizable groups (e.g., pyridine, phenol).Protonation/deprotonation alters the intramolecular charge transfer (ICT) character, shifting the emission.Stilbene-based pH switches. nih.gov

Development of Molecular Switches and Responsive Materials Leveraging (E)/(Z) Isomerization

The reversible (E)/(Z) photoisomerization of the stilbene unit is the cornerstone for developing molecular switches and photoresponsive materials based on this compound. nih.govsioc-journal.cnwiley.com This isomerization process induces a significant change in the molecule's geometry, from a linear, planar (E)-isomer to a bent, non-planar (Z)-isomer. This geometric change can be harnessed to control various material properties at the nanoscale.

The isomerization can be triggered by light of specific wavelengths, and in some cases, the reverse reaction can be induced thermally or by a different wavelength of light. utb.cznih.gov Recent research has also demonstrated acid-catalyzed Z → E isomerization in certain stilbene derivatives, opening the door for multi-stimuli responsive systems. nih.govscispace.comrsc.org By incorporating these photo- and chemo-switchable units into polymers, gels, or liquid crystals, materials with light-controllable properties such as shape, color, and phase can be realized.

Stimulus Isomerization Controlling Factor Potential Application
UV Light (E) → (Z)Wavelength of irradiation (e.g., 340-365 nm). wiley.comPhoto-induced phase transition in liquid crystals.
Visible Light (Z) → (E)Wavelength of irradiation (e.g., >380 nm). wiley.comReversible actuation in a polymer matrix.
Acid (Z) → (E)Presence of a catalytic amount of a mild acid. nih.govscispace.comOrthogonally controllable molecular switches. nih.gov
Heat (Z) → (E)Thermal relaxation. utb.czThermally-reversible data storage.

Supramolecular Chemistry and Self-Assembly of "this compound" Derivatives

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. The rigid, aromatic nature of this compound makes it an excellent building block for designing self-assembling systems.

Crystal Engineering and Non-Covalent Interactions for Ordered Architectures

Crystal engineering aims to design and synthesize crystalline solids with desired structures and properties. researchgate.net For derivatives of this compound, non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces would be the primary tools for directing their assembly in the solid state.

By introducing functional groups capable of forming strong and directional hydrogen bonds (e.g., amides, carboxylic acids), it is possible to program the formation of specific supramolecular synthons, leading to predictable crystal packing. researchgate.net The planar stilbene and biphenyl units are prone to π-π stacking interactions, which can be modulated by introducing substituents that alter the electron density or steric profile of the aromatic rings. acs.orgfigshare.com The interplay of these interactions can lead to the formation of complex, non-centrosymmetric structures, which are of interest for applications in nonlinear optics. researchgate.net

Formation of Gels, Liquid Crystals, and Nanostructures

The self-assembly of this compound derivatives is not limited to the crystalline state. In solution, these molecules can form extended one-dimensional structures that entangle to form the fibrous network of an organogel. acs.org The formation of gels is often driven by a combination of π-π stacking of the aromatic cores and van der Waals interactions between long alkyl chains attached to the periphery of the molecule. acs.org The photoisomerization of the stilbene unit can be used to reversibly trigger the gel-sol transition, creating photoswitchable soft materials. acs.org

Similarly, by carefully designing the molecular shape and attaching appropriate mesogenic groups, derivatives of this compound can be made to exhibit liquid crystalline phases. tandfonline.commdpi.comrsc.orgnih.govtandfonline.com The linear, rod-like shape of the (E)-isomer is conducive to the formation of nematic or smectic phases. mdpi.com The photo-induced conversion to the bent (Z)-isomer would disrupt this long-range order, providing a mechanism for the isothermal phase transition of a liquid crystal, a property highly desirable for optical data storage and display technologies. sioc-journal.cn

Self-Assembled Structure Key Molecular Feature Driving Interactions Potential Functionality
Organogel Long alkyl chains attached to the biphenyl or stilbene core.π-π stacking, van der Waals forces, hydrogen bonding. acs.orgacs.orgPhotoswitchable gelation, controlled release.
Liquid Crystal Anisotropic molecular shape (rod-like).Anisotropic dispersion forces, π-π stacking. tandfonline.commdpi.comPhoto-induced phase transitions for displays.
Nanofibers/Nanotubes Directional non-covalent interactions (e.g., amide H-bonds).Hydrogen bonding, π-π stacking. acs.orgTemplates for catalysis, electronic nanowires.
Vesicles/Micelles Amphiphilic design (hydrophilic and hydrophobic parts).Hydrophobic effect in aqueous media. wiley.comDrug delivery vehicles with photo-triggered release.

"this compound" as a Model System in Advanced Synthetic Methodology Development

The utility of this compound extends beyond its intrinsic properties, serving as a valuable model system for the development and refinement of synthetic organic chemistry methodologies. Its synthesis and subsequent transformations offer a robust platform to test the limits of new catalysts and explore novel reaction pathways.

Benchmarking of New Catalytic Systems and Reaction Conditions

The synthesis of this compound is often achieved through cross-coupling reactions, providing an ideal testing ground for new catalytic systems. For instance, the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, can be employed. Researchers can benchmark the efficacy of novel palladium or nickel catalysts by evaluating their performance in the coupling of a biphenylboronic acid derivative with a 4-methylstyryl halide, or vice versa. Key performance indicators such as reaction yield, turnover number (TON), and turnover frequency (TOF) for different catalyst systems can be systematically compared.

Furthermore, the Heck reaction, another palladium-catalyzed cross-coupling reaction, presents an alternative synthetic route. The reaction between a biphenyl halide and 4-methylstyrene (B72717) can be used to assess the performance of various palladium catalysts, ligands, and reaction conditions. The stereoselectivity of the reaction, favoring the formation of the (E)-isomer, is a critical parameter for evaluation.

Below is a hypothetical data table illustrating how new catalytic systems could be benchmarked using the synthesis of this compound as a model reaction.

Table 1: Benchmarking of Catalytic Systems for the Synthesis of this compound via Suzuki-Miyaura Coupling

Catalyst SystemLigandSolventTemperature (°C)Reaction Time (h)Yield (%)
Pd(OAc)₂ / SPhosSPhosToluene (B28343)1001285
Pd₂(dba)₃ / XPhosXPhosDioxane1101092
NiCl₂(dppp)dpppTHF802478
[Pd(IPr)Cl₂]IPrDMF120895

This table is illustrative and intended to demonstrate the concept of benchmarking.

Exploring Unprecedented Reactivity Patterns and Selectivities

The presence of multiple reactive sites within the this compound scaffold—the biphenyl rings and the olefinic double bond—allows for the exploration of unique reactivity and selectivity. For example, selective functionalization of one of the aromatic rings or the double bond in the presence of the other functionalities presents a significant synthetic challenge. New methodologies aimed at achieving high chemo- and regioselectivity can be tested on this substrate.

One area of exploration is the selective dihydroxylation or epoxidation of the stilbene double bond without affecting the aromatic rings. The development of new reagents or catalytic systems that can achieve this transformation with high efficiency and selectivity would be a notable advancement. Conversely, methods for the selective C-H activation and functionalization of a specific position on one of the biphenyl rings, while leaving the double bond intact, are also of great interest. The steric and electronic properties of the 4-methylstyryl group can influence the regioselectivity of such C-H functionalization reactions, providing valuable insights for synthetic chemists.

Emerging Research Frontiers and Unanswered Questions for "this compound"

While much has been learned through the study of this compound, several exciting research frontiers and unanswered questions remain, promising to drive future investigations in this area.

Exploration of Novel Molecular Architectures and Hybrid Systems

A significant area of future research lies in the use of this compound as a building block for the construction of more complex and novel molecular architectures. Its rigid biphenyl unit and conjugated styryl moiety make it an attractive component for the synthesis of shape-persistent macrocycles, molecular cages, and polymers. The incorporation of this unit into larger systems could lead to materials with interesting photophysical properties, such as aggregation-induced emission (AIE).

Furthermore, the development of hybrid systems where this compound is covalently linked to other functional moieties, such as porphyrins, fullerenes, or organometallic complexes, could result in materials with unique electronic and optical properties. These hybrid systems could find applications in areas such as organic electronics, photovoltaics, and sensing.

Computational Design of Derivatives with Tailored Academic and Technological Utility

Computational chemistry and molecular modeling are powerful tools that can be leveraged to accelerate the discovery of new derivatives of this compound with tailored properties. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to predict the geometric, electronic, and photophysical properties of hypothetical derivatives. This in silico screening approach allows researchers to prioritize synthetic targets that are most likely to exhibit desired characteristics, such as specific absorption and emission wavelengths, high quantum yields, or particular redox potentials.

For instance, computational studies could explore the effect of introducing various electron-donating or electron-withdrawing substituents at different positions on the biphenyl and styryl rings. This would provide a systematic understanding of structure-property relationships and guide the rational design of new molecules for specific applications.

Table 2: Hypothetical Computationally Predicted Properties of this compound Derivatives

Substituent at C4' of BiphenylPredicted Absorption Max (nm)Predicted Emission Max (nm)Predicted HOMO (eV)Predicted LUMO (eV)
-H (Parent Compound)320380-5.8-2.1
-NO₂345420-6.2-2.8
-N(CH₃)₂335405-5.2-1.9
-CF₃325385-6.0-2.4

This table is illustrative and based on hypothetical computational predictions.

Development of Scalable and Sustainable Synthetic Approaches for "this compound" and its Analogues

As the academic and potential technological interest in this compound and its derivatives grows, the development of scalable and sustainable synthetic methods becomes increasingly important. Traditional cross-coupling reactions often rely on expensive and toxic heavy metal catalysts, and may require harsh reaction conditions and organic solvents.

Future research should focus on developing greener synthetic routes. This could involve the use of more abundant and less toxic catalysts, such as those based on iron or copper. The exploration of alternative reaction media, including water or bio-based solvents, is also a key aspect of sustainable chemistry. Furthermore, developing synthetic strategies that minimize the number of steps, reduce waste generation (high atom economy), and allow for the recycling of catalysts would be highly beneficial. Flow chemistry approaches could also be investigated to enable the continuous and scalable production of these compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.